molecular formula C15H24BrN5O2S B4368148 N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368148
M. Wt: 418.4 g/mol
InChI Key: SRILLXZCSYDWMC-UHFFFAOYSA-N
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Description

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core with various substituents

Properties

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1-propylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrN5O2S/c1-6-8-21-12(4)15(11(3)18-21)24(22,23)19(5)10-14-13(16)9-17-20(14)7-2/h9H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRILLXZCSYDWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(C=NN2CC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the bromoethyl group and subsequent sulfonamide formation. Common reagents include bromine, ethyl pyrazole, and sulfonamide precursors. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
  • N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide

Comparison: Compared to similar compounds, N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of substituents, which can influence its reactivity and interaction with biological targets. The presence of the bromoethyl group and the specific arrangement of methyl groups contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE

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